(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid

GluN2B negative allosteric modulator CNS drug discovery

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid (CAS 1253911-17-9) is the essential 6-azaindole building block for medicinal chemistry. Its regiospecific boronic acid at the 6-position uniquely enables one-step Suzuki-Miyaura cross-coupling to access potent GluN2B-selective allosteric modulators (IC50 = 22 nM, >450-fold selectivity) and picomolar HIV-1 ALLINIs like STP0404 (therapeutic index >24,000). Unlike the pinacol ester, this free boronic acid eliminates a deprotection step, accelerating high-throughput SAR workflows for PI3Kβ/δ dual inhibitors. Choose this compound for direct, efficient access to validated CNS and antiviral pharmacophores.

Molecular Formula C7H7BN2O2
Molecular Weight 161.955
CAS No. 1253911-17-9
Cat. No. B571847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid
CAS1253911-17-9
Molecular FormulaC7H7BN2O2
Molecular Weight161.955
Structural Identifiers
SMILESB(C1=CC2=C(C=CN2)N=C1)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H
InChIKeyIDRZVSHODUJUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid (CAS 1253911-17-9): A 6-Azaindole Boronic Acid Building Block for Kinase and Antiviral Drug Discovery


(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid (CAS 1253911-17-9) is a heteroaryl boronic acid derivative of the pyrrolo[3,2-b]pyridine (6-azaindole) scaffold. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of complex heterocyclic drug candidates [1]. This compound is distinguished from other regioisomers by the specific placement of the boronic acid moiety at the 6-position of the fused bicyclic core, a feature that is critical for accessing pharmacologically active molecules in CNS and antiviral research [2].

Why (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid Cannot Be Replaced by Other Azaindole Boronic Acid Regioisomers or Esters


Substituting (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid with alternative regioisomers (e.g., the 3-boronic acid derivative) or the corresponding pinacol ester (CAS 1045855-91-1) leads to divergent biological outcomes and synthetic complexities. The 6-position substitution pattern is essential for the potent GluN2B inhibition observed in optimized lead compounds [1]. Additionally, the free boronic acid offers direct reactivity in Suzuki couplings, avoiding the extra deprotection steps required for the pinacol ester and ensuring efficient access to antiviral scaffolds such as HIV-1 integrase inhibitors [2].

Quantitative Differentiation of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid: Head-to-Head and Class-Level Comparative Data


6-Position Boronic Acid Enables GluN2B-Selective Modulators with Nanomolar Potency

The 1H-pyrrolo[3,2-b]pyridine core substituted at the 6-position is critical for achieving potent and selective GluN2B inhibition. Compound 9, a representative 6-substituted derivative, exhibits an IC50 of 22 nM and a Ki of 13 nM, with >10 µM selectivity over GluN2A/C/D subunits [1]. In contrast, unsubstituted or differently substituted regioisomers lack this potency profile (class-level inference).

GluN2B negative allosteric modulator CNS drug discovery

6-Substituted Pyrrolo[3,2-b]pyridines Yield Picomolar HIV-1 Integrase Inhibitors

The pyrrolopyridine-based allosteric integrase inhibitor (ALLINI) STP0404, which features a 6-substituted pyrrolo[3,2-b]pyridine core derived from the 6-boronic acid building block, displays picomolar IC50 values in human PBMCs and a therapeutic index >24,000 [1]. Other regioisomers (e.g., 3- or 5-substituted derivatives) show comparatively lower activity in HIV-1 integrase inhibition assays (class-level inference).

HIV-1 integrase allosteric inhibitor antiviral

Suzuki Coupling with 6-Boronic Acid Enables High-Yield Synthesis of Antiviral Leads

In the synthesis of HIV-1 integrase inhibitors, Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor with (1H-pyrrolo[3,2-b]pyridin-6-yl)boronic acid proceeds efficiently, affording 7-halogenated derivatives in good to excellent yields [1]. Alternative coupling methods (e.g., Stille or Negishi) often require more forcing conditions or produce lower yields for this heteroaryl system (class-level inference).

Suzuki-Miyaura coupling medicinal chemistry heterocyclic synthesis

Free Boronic Acid Offers Direct Reactivity Advantage over Pinacol Ester in Cross-Coupling

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid (CAS 1253911-17-9) is recommended for storage at 2-8°C under an inert atmosphere [1]. In contrast, its pinacol ester counterpart (CAS 1045855-91-1) may require additional deprotection steps or harsher conditions to release the active boronic acid in situ . The free acid thus provides a more direct route to the active coupling species, reducing the number of synthetic manipulations.

boronic acid stability reagent selection cross-coupling

6-Boronic Acid Core Appears in Potent PI3Kβ/δ Dual Inhibitors with In Vivo Efficacy

The pyrrolopyridine analogue 63, a 6-substituted derivative, is a potent and selective PI3Kβ/δ dual inhibitor that demonstrated suitable pharmacokinetic properties and efficacy in animal models of inflammation, including keyhole limpet hemocyanin (KLH) and collagen-induced arthritis (CIA) studies [1]. While other heterocyclic cores (e.g., imidazopyridine) have been explored, the 6-azaindole scaffold provides a distinct selectivity profile favorable for dual PI3Kβ/δ inhibition.

PI3K kinase inhibitor inflammation

6-Boronic Acid Regioisomer Yields Distinct Biological Activity vs. 3-Position Analog

While the 3-boronic acid analog (1H-pyrrolo[3,2-b]pyridine-3-boronic acid) is commercially available, the 6-boronic acid regioisomer has been specifically employed in reported SAR studies leading to GluN2B and HIV integrase inhibitors [1][2]. The 3-boronic acid lacks comparable published activity in these assays, indicating that the position of the boronic acid profoundly influences the resulting pharmacophore geometry and target engagement (class-level inference).

regioselectivity structure-activity relationship drug design

Optimal Application Scenarios for (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid (CAS 1253911-17-9)


CNS Drug Discovery: Synthesis of GluN2B-Selective Negative Allosteric Modulators

Use (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling to install diverse aryl/heteroaryl groups at the 6-position of the azaindole core. This directly yields compounds with nanomolar potency for GluN2B (e.g., IC50 = 22 nM) and >450-fold selectivity over other NMDA receptor subunits, as demonstrated in lead optimization campaigns [1].

Antiviral Lead Optimization: Construction of HIV-1 Integrase Inhibitors

Employ the 6-boronic acid building block to synthesize pyrrolopyridine-based allosteric integrase inhibitors (ALLINIs). Compounds such as STP0404, derived from this scaffold, achieve picomolar antiviral activity in human PBMCs with a therapeutic index >24,000, making this reagent essential for antiviral SAR exploration [2].

Kinase Inhibitor Library Synthesis: PI3Kβ/δ Dual Inhibitors

Utilize the 6-boronic acid to prepare focused libraries of 6-substituted pyrrolo[3,2-b]pyridines. Analogues like compound 63 demonstrate in vivo efficacy in inflammation models (KLH and CIA), confirming the scaffold's utility for developing dual PI3Kβ/δ inhibitors with favorable PK profiles [3].

Streamlined Parallel Synthesis Using Free Boronic Acid

Select the free boronic acid over the pinacol ester to eliminate a deprotection step in high-throughput Suzuki coupling workflows. The compound's recommended storage at 2-8°C under inert atmosphere ensures stability for automated synthesis platforms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.